(RS)-3-(1-Methylethyl)-morpholine Hydrochloride is a chemical compound that belongs to the class of morpholines, which are cyclic amines characterized by a morpholine ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical processes.
The compound can be synthesized through various methods, as detailed in patent literature and organic chemistry studies. It is derived from morpholine, a common precursor in synthetic organic chemistry, which can be modified to introduce different alkyl groups.
The synthesis of (RS)-3-(1-Methylethyl)-morpholine Hydrochloride typically involves multi-step reactions starting from readily available precursors. Common methods include:
The compound can undergo several reactions typical for amines and morpholines:
The mechanism of action for (RS)-3-(1-Methylethyl)-morpholine Hydrochloride primarily involves its role as a nucleophile in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the morpholine ring.
(RS)-3-(1-Methylethyl)-morpholine Hydrochloride has several applications in scientific research and industry:
Asymmetric organocatalysis provides a direct route to enantiomerically enriched 3-substituted morpholines, circumventing the need for resolution. Cinchona alkaloid-derived catalysts (e.g., quinine or quinidine) facilitate enantioselective alkylation of morpholine-derived enolates or imine precursors. In one approach, morpholine-3-one undergoes asymmetric α-alkylation using isopropyl iodide under phase-transfer conditions with O-allyl-N-(9-anthracenylmethyl)cinchoninium bromide, achieving enantiomeric excesses (ee) >85% at −40°C [6].
N-Heterocyclic carbenes (NHCs) offer complementary strategies. Thiazolium salts catalyze the Stetter reaction between morpholine-3-carboxaldehydes and α,β-unsaturated ketones, enabling asymmetric C–C bond formation. When applied to 3-isopropylmorpholine synthesis, chiral triazolium precatalysts with hydroxy-directed proton shuttling yield the (R)-enantiomer with 92% ee [6]. Metal/organocatalyst dual systems further enhance stereocontrol: iridium-phosphoramidite complexes facilitate asymmetric hydrogenation of enamine intermediates derived from morpholin-3-ones, affording 3-isopropylmorpholine hydrochlorides with >95% ee under mild conditions [3] [6].
Table 1: Catalytic Systems for Enantioselective 3-Isopropylmorpholine Synthesis
Catalyst Type | Reaction | Key Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Cinchona PTC | α-Alkylation of Morpholinone | KOH/toluene, −40°C | 85–90 | 78 |
Triazolium NHC | Intramolecular Stetter | DIPEA/THF, rt | 92 | 81 |
Ir-Phosphoramidite | Asymmetric Hydrogenation | 50 psi H₂, CH₂Cl₂, 25°C | >95 | 89 |
Direct alkylation of morpholine scaffolds represents the most straightforward route to 3-isopropyl derivatives. Nucleophilic displacement remains prevalent: 3-bromomorpholine reacts with sodium isopropoxide in acetone at 80°C to yield racemic 3-isopropylmorpholine, followed by HCl salt formation [1]. Limitations include over-alkylation and regioselectivity challenges.
Reductive amination offers superior control. Morpholine-3-one condenses with acetone under acidic conditions (TsOH, toluene) to form an enamine intermediate, reduced catalytically (H₂, Pd/C) or via hydride transfer (NaBH₃CN) to afford the racemic amine. This method achieves >90% conversion with minimal byproducts [3] [7].
Structure-activity relationship (SAR) studies on ZSTK474 analogs reveal the sensitivity of morpholine nitrogen alkylation. Replacing one morpholine in ZSTK474 with ethanolamine (HOCH₂CH₂NH-) maintained PI3Kα inhibition (IC₅₀ = 9.9 nM), whereas N-methyl ethanolamine (MeOCH₂CH₂NH-) caused a 4-fold loss in potency. Crucially, primary aminoethyl groups (−CH₂CH₂NH₂) drastically reduced activity, highlighting the detrimental effect of unprotected amines during isopropyl functionalization [7]. Acetylation restores efficacy, suggesting in situ protection strategies for complex alkylations.
Table 2: Alkylation Impact on Bioactivity (ZSTK474 Analogs)
Morpholine Replacement | PI3Kα IC₅₀ (nM) | Relative Potency vs. ZSTK474 |
---|---|---|
None (ZSTK474) | 5.0 | 1.0x |
Ethanolamine | 9.9 | 0.5x |
N-Acetyl Ethanolamine | 2.9 | 1.7x |
2-Aminoethylamine | >500 | <0.01x |
Classical diastereomeric salt resolution remains industrially viable. Treatment of racemic 3-isopropylmorpholine with (S)-mandelic acid in toluene/methanol selectively crystallizes the (S)-amine–(S)-acid complex. Filtration and base liberation yield enantiopure (S)-3-isopropylmorpholine (de >99%). The mother liquor retains the (R)-enantiomer, which undergoes in situ racemization (HCl/toluene, 80°C) for recycling—termed Resolution-Racemization-Recycle (RRR) methodology [4].
Chromatographic methods provide faster access to gram-scale enantiopure material. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve racemates using hexane/isopropanol/DEA (95:5:0.1) with α-values >1.5. Preparative supercritical fluid chromatography (SFC) further enhances throughput, resolving 500 mg racemate in <15 minutes with >99% ee [4] [8]. Enzymatic resolution using immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of the morpholine nitrogen in vinyl acetate, yielding (R)-acetamide (ee >98%) and unreacted (S)-amine [8].
Table 3: Resolution Techniques for 3-Isopropylmorpholine
Method | Resolving Agent/Phase | Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Salt | (S)-Mandelic Acid | Toluene/MeOH, 0°C | >99 | 45 (per cycle) |
Chiral HPLC | Cellulose Tris-DMP Column | Hexane/IPA/DEA, 1 mL/min | 99 | 95 |
Enzymatic Acylation | CAL-B, Vinyl Acetate | TBME, 30°C | >98 | 48 (amine) |
Solid-phase peptide synthesis (SPPS) principles enable the modular assembly of 3-substituted morpholines. A Wang resin-bound bromoacetate linker undergoes nucleophilic displacement by racemic 3-isopropylmorpholine (DMF, 25°C, 12h), immobilizing the amine. Subsequent acylations or sulfonylations at nitrogen proceed with >95% conversion using Oxyma/DIC activation, minimizing epimerization [5]. Critical to efficiency is the choice of deprotection base: morpholine/2,6-lutidine mixtures outperform piperidine in suppressing N-alkylation byproducts during Fmoc removal [5].
Continuous-flow solid-phase reactors enhance throughput. Packed columns of morpholine-functionalized sulfonated polystyrene resin facilitate sequential alkylation–quenching cycles. Isopropyl bromide in acetone at 100°C–130°C [1] flows through the reactor, followed by HCl-saturated methanol to cleave the product hydrochloride salt. This method achieves >90% purity at 50-g/hour scale, ideal for intermediate production in multistep syntheses [8].
Concluding Remarks
Synthetic access to (RS)-3-(1-methylethyl)-morpholine hydrochloride leverages enantioselective catalysis, regioselective alkylation, chiral resolution, and solid-phase methodologies. Asymmetric organocatalysis provides the most direct route to enantiopure material, while reductive amination excels for racemic synthesis. Industrial-scale production favors diastereomeric salt resolution or continuous-flow solid-phase reactors due to operational simplicity and scalability. The integration of these strategies—particularly catalytic asymmetric synthesis with flow chemistry—holds promise for advancing this building block’s role in complex molecule assembly.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 91698-30-5